An In-depth Technical Guide to 5-Phenylhexanoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 5-Phenylhexanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-phenylhexanoic acid. The information is curated for researchers, scientists, and professionals in drug development who are interested in the potential applications of this and similar molecules. While extensive biological data is not currently available, this document lays the foundational chemical knowledge required for further investigation.
Core Chemical Properties
5-Phenylhexanoic acid is a medium-chain fatty acid derivative characterized by a phenyl group attached to the fifth carbon of a hexanoic acid chain.[1] Its chemical properties are influenced by both the carboxylic acid functional group and the aromatic ring.
Physicochemical Data
A summary of the key physicochemical properties of 5-phenylhexanoic acid is presented in the table below. It should be noted that experimental data for some properties, such as melting and boiling points, are not widely reported in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | [1][2] |
| IUPAC Name | 5-phenylhexanoic acid | [1] |
| CAS Number | 2972-25-0 | [1][2] |
| SMILES | CC(CCCC(=O)O)C1=CC=CC=C1 | [1] |
| InChI Key | GNGOCTGYZKLPOS-UHFFFAOYSA-N | [1] |
| pKa (estimated) | ~4.8 | [1] |
| XLogP3 | 3.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 6 |
Chemical Structure and Reactivity
The structure of 5-phenylhexanoic acid, with its phenyl group at the 5-position, provides a unique scaffold for chemical modifications. The carboxylic acid group is the primary site of reactivity, undergoing typical reactions such as esterification, reduction to an alcohol, and amidation.[1] The presence of the phenyl group can influence the reactivity of the molecule through electronic and steric effects.[1]
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of 5-phenylhexanoic acid are not extensively documented, general synthetic strategies for phenylalkanoic acids can be applied. These methods often involve the formation of a carbon-carbon bond between a phenyl-containing synthon and a hexanoic acid precursor.
Common synthetic approaches include:
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Friedel-Crafts Acylation: This can be a viable route, though it may be more suitable for isomers where the phenyl group is closer to the carboxylic acid.
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Coupling Reactions: Modern cross-coupling reactions could be employed to connect a phenyl-containing molecule with a suitable six-carbon chain.
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From Phenylated Precursors: Synthesis can start from a commercially available phenyl-substituted aldehyde or ketone, which is then elaborated to the final carboxylic acid.
A general workflow for the synthesis and purification of a phenylalkanoic acid is depicted below. This logical diagram illustrates the key steps from starting materials to the purified product.
General workflow for the synthesis and analysis of 5-phenylhexanoic acid.
Biological Activity and Future Directions
The biological activity of 5-phenylhexanoic acid is not yet extensively documented in scientific literature.[1] However, the structural motif of a phenyl-substituted fatty acid is present in various biologically active molecules. Phenylalkanoic acids, as a class, are known to be metabolized in the body and can originate from the metabolism of dietary polyphenols and aromatic amino acids.[4]
Given the lack of specific data, future research could focus on screening 5-phenylhexanoic acid for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. The logical workflow for such an investigation is presented below.
Proposed workflow for investigating the biological activity of 5-phenylhexanoic acid.
Conclusion
5-Phenylhexanoic acid is a molecule with well-defined chemical and structural properties but largely unexplored biological potential. This guide provides the foundational chemical information necessary for researchers to synthesize, handle, and design future studies to unlock the potential applications of this and related compounds in drug discovery and development. The provided workflows offer a roadmap for systematic investigation, from chemical synthesis to biological evaluation.
